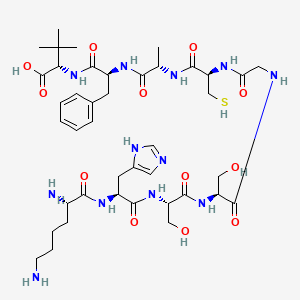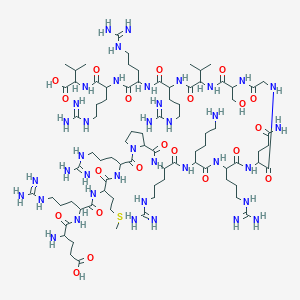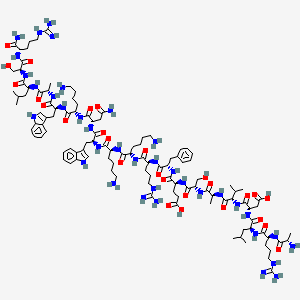
Mast Cell Degranulating (MCD) Peptide HR-2
Descripción general
Descripción
Mast Cell Degranulating (MCD) Peptide HR-2 is a cationic 22-amino acid residue peptide, which is a component of the venom of the bumblebee (Megabombus pennsylvanicus) . At low concentrations, MCD peptide can stimulate mast cell degranulation. At higher concentrations, it has anti-inflammatory properties .
Synthesis Analysis
The solid phase synthesis of mast degranulating peptide (MCD peptide) raised the possibility of preparing analogs and examining the pharmacology and the proposed role of this peptide as a potential agent in allergy and inflammation .Molecular Structure Analysis
MCD peptide is a cationic 22-amino acid residue peptide with two disulfide bridges . Although the MCD peptide sequence shows similarity with apamin, they have different toxic properties .Chemical Reactions Analysis
MCD peptide can stimulate mast cell degranulation at low concentrations, and it has anti-inflammatory properties at higher concentrations . It is a potent blocker of voltage-sensitive potassium channels .Physical And Chemical Properties Analysis
MCD Peptide HR-2 is a 14-membered linear peptide isolated from the venom of the giant hornet Vespa orientalis . It has a molecular weight of 1523.00 and a formula of C 77 H 135 N 17 O 14 .Aplicaciones Científicas De Investigación
Allergy and Inflammation Research
MCD Peptide HR-2 is extensively used in the study of allergic reactions and inflammatory processes. It induces mast cells to release histamine and other inflammatory mediators, which are crucial for understanding the mechanisms of allergic responses . This application is particularly valuable in developing anti-allergic drugs and therapies.
Neurological Studies
Research has shown that MCD Peptide HR-2 can act as an epileptogenic neurotoxin, which means it can induce seizure-like activity in neuronal cells . This property makes it a useful tool for studying epilepsy and other seizure disorders, as well as for screening potential anti-epileptic drugs.
Cardiovascular Research
MCD Peptide HR-2 has been observed to cause significant lowering of blood pressure in animal models . This effect is of great interest in cardiovascular research, where the peptide can be used to study the regulation of blood pressure and the development of hypertension treatments.
Ion Channel Research
The peptide has been identified as a potent blocker of potassium channels . This activity is significant for researchers studying the role of ion channels in cell physiology and pathophysiology, including cardiac arrhythmias and muscle disorders.
Pharmacological Tool
Due to its ability to degranulate mast cells, MCD Peptide HR-2 serves as a pharmacological tool to study the release of histamine and other mediators from these cells . It helps in understanding the pharmacodynamics of various compounds that interact with mast cells.
Bee Venom Research
MCD Peptide HR-2 is a component of bee venom, and its study is essential for understanding the overall effects of bee stings on the human body . It also contributes to the development of treatments for bee venom allergies and the therapeutic use of bee venom in medicine.
Mecanismo De Acción
Target of Action
The primary target of the Mast Cell Degranulating (MCD) Peptide HR-2 is the mast cells . Mast cells are a type of white blood cell in the immune system. They contain small granules filled with molecules that are important for regulating the body’s immune response .
Mode of Action
MCD Peptide HR-2, a 14-membered linear peptide isolated from the venom of the giant hornet Vespa orientalis, is capable of degranulating mast cells . This means it can stimulate these cells to release their granules, which contain various substances such as histamine . The peptide can also bind to several subclasses of voltage-gated potassium channels (Kv channels), including Kv1.1, Kv1.6, and less potently to Kv1.2 .
Biochemical Pathways
The release of histamine from mast cells triggers a cascade of biochemical reactions that lead to an immune response . This includes the dilation of blood vessels and the contraction of smooth muscle, which are typical symptoms of an allergic reaction . By blocking potassium channels, the MCD peptide can increase the duration of action potentials and increase neuronal excitability .
Result of Action
The degranulation of mast cells by MCD Peptide HR-2 leads to the release of histamine, which can cause symptoms such as itching, redness, and swelling . At higher concentrations, MCD Peptide HR-2 displays anti-inflammatory activities . It can also increase neuronal excitability by blocking potassium channels .
Safety and Hazards
Direcciones Futuras
Research efforts should focus on establishing normal mast cell cultures that mimic those in different tissues; investigating the ability of mast cells to respond to different triggers with selective release of mediators; identifying the molecular events involved in mast cell release of inflammatory mediators .
Propiedades
IUPAC Name |
(2S)-N-[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[2-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[2-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-1-[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C77H135N17O14/c1-17-50(16)65(93-73(104)59(38-47(10)11)89-74(105)61-30-25-33-94(61)77(108)60(39-48(12)13)91-67(98)52(80)40-51-26-19-18-20-27-51)76(107)90-56(35-44(4)5)69(100)83-41-62(95)84-54(29-22-24-32-79)70(101)88-58(37-46(8)9)72(103)92-64(49(14)15)75(106)86-53(28-21-23-31-78)68(99)82-42-63(96)85-57(36-45(6)7)71(102)87-55(66(81)97)34-43(2)3/h18-20,26-27,43-50,52-61,64-65H,17,21-25,28-42,78-80H2,1-16H3,(H2,81,97)(H,82,99)(H,83,100)(H,84,95)(H,85,96)(H,86,106)(H,87,102)(H,88,101)(H,89,105)(H,90,107)(H,91,98)(H,92,103)(H,93,104)/t50-,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,64-,65-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLTWUWYATXRNPA-KXQPRXDCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)N)NC(=O)C(CC(C)C)NC(=O)C1CCCN1C(=O)C(CC(C)C)NC(=O)C(CC2=CC=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CC(C)C)NC(=O)[C@H](CC2=CC=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C77H135N17O14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30746641 | |
| Record name | L-Phenylalanyl-L-leucyl-L-prolyl-L-leucyl-L-isoleucyl-L-leucylglycyl-L-lysyl-L-leucyl-L-valyl-L-lysylglycyl-L-leucyl-L-leucinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30746641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1523.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Mast Cell Degranulating (MCD) Peptide HR-2 | |
CAS RN |
80388-04-1 | |
| Record name | L-Phenylalanyl-L-leucyl-L-prolyl-L-leucyl-L-isoleucyl-L-leucylglycyl-L-lysyl-L-leucyl-L-valyl-L-lysylglycyl-L-leucyl-L-leucinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30746641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












